molecular formula C12H9N3O5 B3332692 N-(2,4-Dinitronaphthalen-1-yl)acetamide CAS No. 91494-26-7

N-(2,4-Dinitronaphthalen-1-yl)acetamide

Cat. No.: B3332692
CAS No.: 91494-26-7
M. Wt: 275.22 g/mol
InChI Key: YQFMJUNNKVWJBE-UHFFFAOYSA-N
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Description

N-(2,4-Dinitronaphthalen-1-yl)acetamide is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of nitro groups attached to a naphthalene ring, which is further connected to an acetamide group. The molecular structure of this compound contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitronaphthalen-1-yl)acetamide typically involves the nitration of naphthalene derivatives followed by acetamidation. One common method includes the nitration of 1-naphthylamine to produce 2,4-dinitro-1-naphthylamine, which is then reacted with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acetamidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dinitronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted naphthalenes with various functional groups.

Scientific Research Applications

N-(2,4-Dinitronaphthalen-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2,4-Dinitronaphthalen-1-yl)acetamide involves its interaction with molecular targets through its nitro and acetamide functional groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dinitrophenyl)acetamide
  • N-(2,4-Dinitrobenzyl)acetamide
  • N-(2,4-Dinitrophenyl)ethanamide

Uniqueness

N-(2,4-Dinitronaphthalen-1-yl)acetamide is unique due to its naphthalene ring structure, which imparts distinct chemical and physical properties compared to its phenyl and benzyl analogs. The presence of the naphthalene ring enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-(2,4-dinitronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c1-7(16)13-12-9-5-3-2-4-8(9)10(14(17)18)6-11(12)15(19)20/h2-6H,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFMJUNNKVWJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720911
Record name N-(2,4-Dinitronaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91494-26-7
Record name N-(2,4-Dinitronaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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